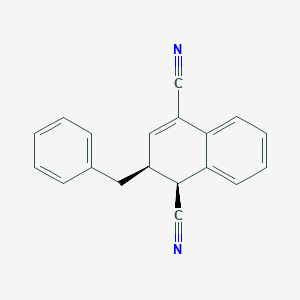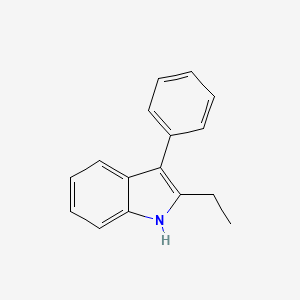![molecular formula C8H10N4O B14432778 3-[(E)-(Hydrazinylmethylidene)amino]benzamide CAS No. 76888-19-2](/img/structure/B14432778.png)
3-[(E)-(Hydrazinylmethylidene)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(Hydrazinylmethylidene)amino]benzamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylmethylidene group attached to the amino group of benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(Hydrazinylmethylidene)amino]benzamide typically involves the condensation of benzamide with hydrazine derivatives. One common method involves the reaction of benzamide with hydrazine hydrate in the presence of a catalyst such as ferric hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs green chemistry principles. For instance, the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported as an efficient and eco-friendly method . This approach not only enhances the reaction rate but also improves the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(Hydrazinylmethylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the hydrazone group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzamides, primary amines, and oximes or hydrazones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-[(E)-(Hydrazinylmethylidene)amino]benzamide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that contribute to its antibacterial and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, benzamide, lacks the hydrazinylmethylidene group but shares the benzamide core structure.
Hydrazones: Compounds like phenylhydrazone and acetone hydrazone have similar hydrazone functional groups but differ in their substituents.
Amides: Other amides, such as acetamide and formamide, share the amide functional group but have different alkyl or aryl groups attached
Uniqueness
3-[(E)-(Hydrazinylmethylidene)amino]benzamide is unique due to its specific hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
76888-19-2 |
|---|---|
Formule moléculaire |
C8H10N4O |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
3-(hydrazinylmethylideneamino)benzamide |
InChI |
InChI=1S/C8H10N4O/c9-8(13)6-2-1-3-7(4-6)11-5-12-10/h1-5H,10H2,(H2,9,13)(H,11,12) |
Clé InChI |
BLSFHHAKABEPSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=CNN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)
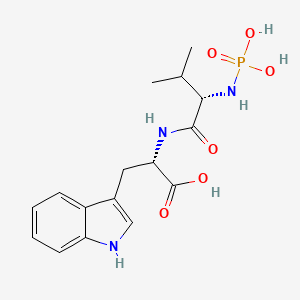
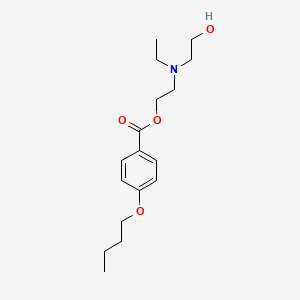
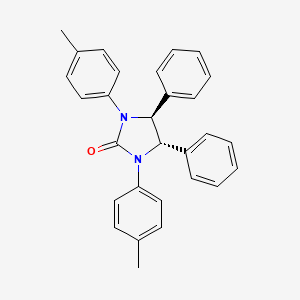
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
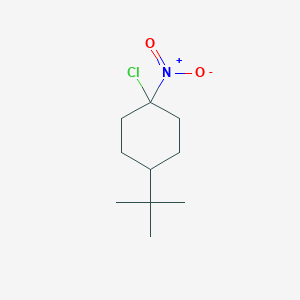
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
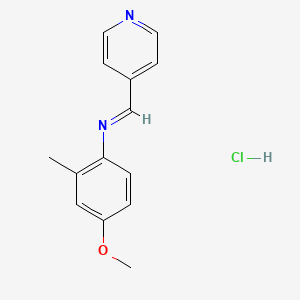
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)



